3-(Chlorodifluoromethyl)pyridine
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Overview
Description
3-(Chlorodifluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a chlorodifluoromethyl group
Mechanism of Action
Target of Action
3-(Chlorodifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
It’s known that pyrimidine synthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions
Pharmacokinetics
The compound has a molecular weight of 16355 , which might influence its bioavailability.
Result of Action
The major use of this compound derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature . The formation of some multi-chlorinated by-products is unavoidable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodifluoromethyl)pyridine typically involves the introduction of a chlorodifluoromethyl group to the pyridine ring. One common method is the reaction of pyridine with chlorodifluoromethane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Chlorodifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in piperidine derivatives .
Scientific Research Applications
3-(Chlorodifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorinated moieties.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of chlorodifluoromethyl.
2-Chloro-3-(trifluoromethyl)pyridine: Another derivative with different substitution patterns on the pyridine ring.
Uniqueness: 3-(Chlorodifluoromethyl)pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHMGHARXGPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-43-0 |
Source
|
Record name | 3-(chlorodifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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